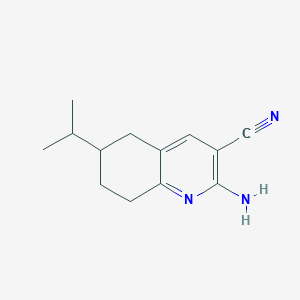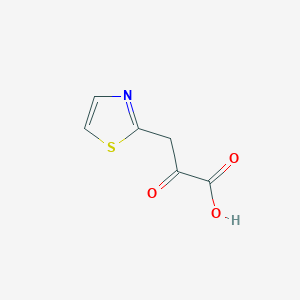
2-oxo-3-(1,3-thiazol-2-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Méthodes De Préparation
The synthesis of 2-oxo-3-(1,3-thiazol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution . The resulting product is then purified by dissolving it in aqueous sodium hydroxide solution, filtering, and acidifying the filtrate with acetic acid to pH 6 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Applications De Recherche Scientifique
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and functional materials
Mécanisme D'action
The mechanism of action of 2-oxo-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid can be compared with other thiazole derivatives, such as:
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid: Similar structure but with a benzothiazole ring.
2-oxo-3-(4-phenylphenyl)propanoic acid: Contains a phenyl group instead of a thiazole ring.
The uniqueness of this compound lies in its specific thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
933713-93-0 |
|---|---|
Formule moléculaire |
C6H5NO3S |
Poids moléculaire |
171.18 g/mol |
Nom IUPAC |
2-oxo-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H5NO3S/c8-4(6(9)10)3-5-7-1-2-11-5/h1-2H,3H2,(H,9,10) |
Clé InChI |
YJIVKVSPMNNEPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


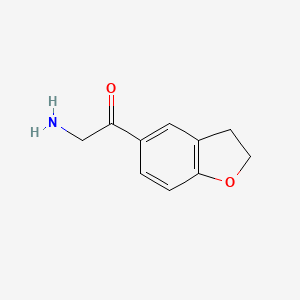
![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
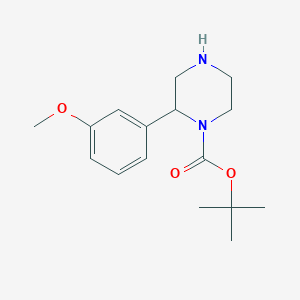


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
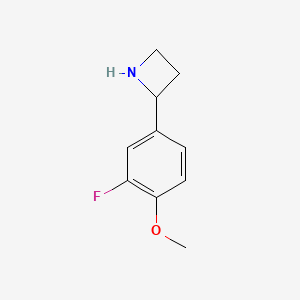
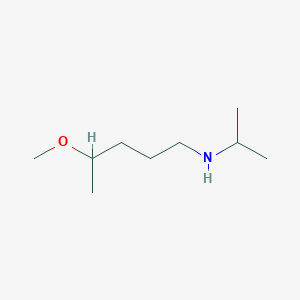
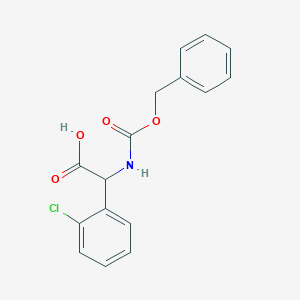
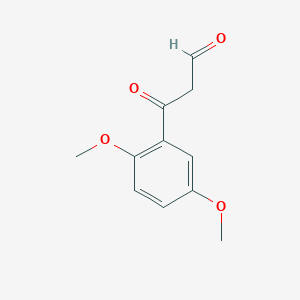
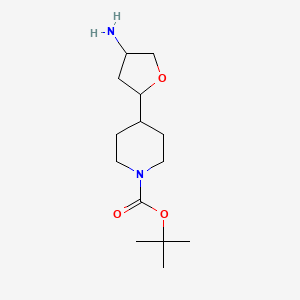
![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)
